[1,4'-Bipiperidine]-1'-carbonyl chloride [1,4'-Bipiperidine]-1'-carbonyl chloride
Brand Name: Vulcanchem
CAS No.: 103816-19-9
VCID: VC21207804
InChI: InChI=1S/C11H19ClN2O/c12-11(15)14-8-4-10(5-9-14)13-6-2-1-3-7-13/h10H,1-9H2
SMILES: C1CCN(CC1)C2CCN(CC2)C(=O)Cl
Molecular Formula: C11H19ClN2O
Molecular Weight: 230.73 g/mol

[1,4'-Bipiperidine]-1'-carbonyl chloride

CAS No.: 103816-19-9

Cat. No.: VC21207804

Molecular Formula: C11H19ClN2O

Molecular Weight: 230.73 g/mol

* For research use only. Not for human or veterinary use.

[1,4'-Bipiperidine]-1'-carbonyl chloride - 103816-19-9

Specification

CAS No. 103816-19-9
Molecular Formula C11H19ClN2O
Molecular Weight 230.73 g/mol
IUPAC Name 4-piperidin-1-ylpiperidine-1-carbonyl chloride
Standard InChI InChI=1S/C11H19ClN2O/c12-11(15)14-8-4-10(5-9-14)13-6-2-1-3-7-13/h10H,1-9H2
Standard InChI Key YDNSNQRKIINKPV-UHFFFAOYSA-N
SMILES C1CCN(CC1)C2CCN(CC2)C(=O)Cl
Canonical SMILES C1CCN(CC1)C2CCN(CC2)C(=O)Cl

Introduction

Chemical Properties and Structure

Physical Properties

[1,4'-Bipiperidine]-1'-carbonyl chloride presents as a white to off-white crystalline solid with specific physical characteristics that determine its handling requirements and synthetic applications . The compound has a defined melting point range of 60-64°C and a calculated boiling point of approximately 344.5°C at standard atmospheric pressure .

Table 1: Physical and Chemical Properties of [1,4'-Bipiperidine]-1'-carbonyl chloride

PropertyValueReference
Physical StateWhite crystalline solid
Molecular Weight230.73400 g/mol
Exact Mass230.11900
Melting Point60-64°C
Boiling Point344.5°C at 760 mmHg
LogP2.17130
Polar Surface Area (PSA)23.55000
Hydrogen Bond Acceptors2 (C=O and N)
Hydrogen Bond Donors0

The compound's LogP value of approximately 2.17 indicates moderate lipophilicity, suggesting a balance between hydrophilic and hydrophobic properties that influences its solubility profile and synthetic utility . The relatively low polar surface area of 23.55 further characterizes its physicochemical behavior in various solvent systems and reaction environments.

Structural Characteristics

The molecular structure of [1,4'-Bipiperidine]-1'-carbonyl chloride consists of two interconnected piperidine rings, where one nitrogen atom bears a carbonyl chloride functional group . This structural arrangement is central to the compound's reactivity profile and applications in pharmaceutical synthesis.

The structure can be represented through various chemical notations:

Table 2: Structural Identifiers for [1,4'-Bipiperidine]-1'-carbonyl chloride

Identifier TypeValueReference
SMILESClC(N1C([H])([H])C([H])([H])C([H])(C([H])([H])C1([H])[H])N1C([H])([H])C([H])([H])C([H])([H])C([H])([H])C1([H])[H])=O
InChI1S/C11H19ClN2O/c12-11(15)14-8-4-10(5-9-14)13-6-2-1-3-7-13/h10H,1-9H2
InChIKeyYDNSNQRKIINKPV-UHFFFAOYSA-N

The carbonyl chloride group (acyl chloride) attached to one of the nitrogen atoms is particularly significant, as it imparts high reactivity toward nucleophiles, making this compound valuable in various synthetic transformations .

Synthesis and Preparation

The synthesis of [1,4'-Bipiperidine]-1'-carbonyl chloride typically involves the reaction of 1,4'-bipiperidine with phosgene (COCl2) under carefully controlled conditions . This represents a classical acylation reaction where the secondary amine of the bipiperidine structure undergoes nucleophilic addition to the carbonyl carbon of phosgene, followed by elimination to form the acyl chloride product.

For laboratory preparation, specific protocols have been established to ensure optimal yield and purity:

  • The reaction should be conducted under an inert atmosphere (nitrogen or argon) to prevent moisture-induced hydrolysis of the acyl chloride

  • Temperature control is essential, typically maintaining the reaction mixture at low temperatures initially to control the exothermic nature of the reaction

  • Gradual addition of the acylating agent (phosgene or a safer alternative like triphosgene) to the bipiperidine solution

  • Careful purification procedures, often involving recrystallization or chromatographic techniques

For research applications, stock solutions of [1,4'-Bipiperidine]-1'-carbonyl chloride can be prepared according to the following guidelines:

Table 3: Stock Solution Preparation Guidelines

Desired ConcentrationFor 1 mgFor 5 mgFor 10 mgReference
1 mM4.3341 mL solvent21.6704 mL solvent43.3407 mL solvent
5 mM0.8668 mL solvent4.3341 mL solvent8.6681 mL solvent
10 mM0.4334 mL solvent2.1670 mL solvent4.3341 mL solvent

Chemical Reactivity

The reactivity of [1,4'-Bipiperidine]-1'-carbonyl chloride is predominantly determined by its acyl chloride functional group, which is highly susceptible to nucleophilic attack . This reactivity profile makes it particularly valuable in pharmaceutical synthesis, where selective acylation reactions are often required.

Key reaction pathways include:

  • Nucleophilic acyl substitution with amines to form amide bonds, which is critical in the synthesis of peptide-like structures and pharmaceutical intermediates

  • Reaction with alcohols to generate ester derivatives, which can be utilized in the preparation of prodrugs or modified active pharmaceutical ingredients

  • Hydrolysis in aqueous environments to yield the corresponding carboxylic acid derivative and hydrochloric acid

The compound's bipiperidine backbone also contributes to its reactivity profile, particularly in terms of steric effects that can influence the accessibility of the acyl chloride group to certain nucleophiles, thereby providing a degree of selectivity in synthetic applications.

Applications in Pharmaceutical Research

Role in Irinotecan Synthesis

The primary application of [1,4'-Bipiperidine]-1'-carbonyl chloride lies in its role as a key intermediate in the synthesis of irinotecan, a topoisomerase inhibitor used in cancer chemotherapy, particularly for colorectal cancer . The compound contributes to the formation of the piperidine-containing portion of the irinotecan molecule, which is essential for its biological activity.

Irinotecan functions as a prodrug that requires metabolic activation to SN-38, its active form, which then inhibits topoisomerase I, an enzyme involved in DNA replication and transcription . The structural contribution of [1,4'-Bipiperidine]-1'-carbonyl chloride to irinotecan is therefore critical to the drug's mechanism of action and therapeutic efficacy.

Beyond its role in irinotecan synthesis, the compound has potential applications in the development of other pharmaceutical agents containing piperidine structures, which are prevalent in various drug classes including analgesics, antihistamines, and antipsychotics.

ParameterRecommendationReference
Storage TemperatureRoom temperature or 2-8°C for short-term; -20°C to -80°C for long-term
AtmosphereInert (nitrogen or argon)
Moisture ExposureMust be protected from moisture
Long-term StorageAt -80°C (use within 6 months)
Medium-term StorageAt -20°C (use within 1 month)
Solubility EnhancementHeat to 37°C and subject to ultrasonic bath treatment

When preparing solutions of [1,4'-Bipiperidine]-1'-carbonyl chloride, it is advisable to:

  • Select appropriate anhydrous solvents based on the intended application

  • Store prepared solutions in separate containers to prevent degradation from repeated freezing and thawing cycles

  • Ensure complete dissolution before use, possibly employing physical methods such as vortexing or sonication

For the hydrochloride salt form (CAS: 143254-82-4), similar storage conditions apply, though it generally exhibits enhanced stability compared to the free base form .

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